molecular formula C7H5NaOS2 B14733728 Sodium dithiosalicylate CAS No. 5795-98-2

Sodium dithiosalicylate

Cat. No.: B14733728
CAS No.: 5795-98-2
M. Wt: 192.2 g/mol
InChI Key: LPOWFXPUCQABOD-UHFFFAOYSA-M
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Description

Sodium dithiosalicylate (C₁₄H₈Na₂O₄S₂) is a sulfur-containing derivative of salicylic acid, formed by the combination of two sodium salicylate molecules with two sulfur atoms . It appears as a grayish-white hygroscopic powder, highly soluble in water, and lacks the violet reaction with iron perchloride characteristic of traditional salicylates . Historically, it was introduced as a therapeutic alternative to sodium salicylate, particularly for treating articular rheumatism and gonorrhoeal arthritis, with reported efficacy even in cases where sodium salicylate failed . Its advantages include reduced gastrointestinal side effects and absence of tinnitus or collapse risks .

Properties

CAS No.

5795-98-2

Molecular Formula

C7H5NaOS2

Molecular Weight

192.2 g/mol

IUPAC Name

sodium;2-dithiocarboxyphenolate

InChI

InChI=1S/C7H6OS2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1

InChI Key

LPOWFXPUCQABOD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=S)S)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dithiosalicylate can be synthesized through the reaction of thiosalicylic acid with sodium hydroxide. The reaction typically involves dissolving thiosalicylic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thiosalicylic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium dithiosalicylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides or sulfonic acids, while reduction may produce thiols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of sodium dithiosalicylate involves the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the enzyme cyclooxygenase (COX), this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . This mechanism is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

Sodium Salicylate

  • Structure : Sodium salicylate (C₇H₅NaO₃) lacks the disulfide bridge present in sodium dithiosalicylate.
  • Therapeutic Use : Both compounds are used in anti-inflammatory and antipyretic treatments. However, this compound demonstrated superior efficacy in resolving refractory rheumatism without inducing gastric distress or ototoxicity .
  • Safety : Sodium salicylate is associated with health hazards (GHS08, GHS07), including gastrointestinal irritation and metabolic acidosis . This compound avoids these issues, likely due to its altered metabolic pathway .

Magnesium Dithiosalicylate

  • Structure : Shares the dithiosalicylate anion but with magnesium as the counterion.
  • Clinical Performance : In a controlled trial, magnesium dithiosalicylate showed comparable efficacy to aspirin in rheumatoid arthritis, with fewer side effects . This suggests that the dithiosalicylate moiety, rather than the cation, drives therapeutic benefits.

Dithiosalicylate Esters

Dimethyl-2,2'-dithiosalicylate and other ester derivatives (e.g., bis(2-methoxyethyl) ester) exhibit structural modifications that alter solubility and stability . For example:

Compound Solubility Stability Application
This compound High Hygroscopic Therapeutics
Dimethyl-2,2'-dithiosalicylate Moderate Less hygroscopic Coordination chemistry

These esters are primarily used in synthesizing coordination complexes rather than direct therapeutic applications .

Comparison with Sulfur-Containing Analogues

Sodium Thiosulphate (Na₂S₂O₃)

  • Function : Primarily a reducing agent and antidote for cyanide poisoning.
  • Safety : Requires protective gear (gloves, respirators) due to irritant properties . This compound’s safety profile in handling remains less documented but is presumed safer based on therapeutic data .

Sodium Dihydroxydithiocyanate

  • Structure : Contains thiocyanate groups (S–C≡N) instead of dithiolate bonds.
  • Reactivity : Reacts with mercury to form thiol derivatives, unlike this compound, which forms stable iron(II) complexes .

Iron(II) Dithiosalicylate Complexes

This compound forms photo-thermally active iron(II) complexes, such as bis(dithiosalicylate) iron(II), which exhibit distinct UV-Vis and IR spectral profiles . These complexes are stable under thermal stress, with decomposition temperatures exceeding 160°C .

Comparison with Other Dithiolate Complexes

  • Bis(dithiobenzoato) Iron(II) : Less stable than dithiosalicylate complexes, decomposing at lower temperatures .
  • Zinc and Copper Complexes : this compound-derived complexes show enhanced hydrogen bonding and π-π interactions, leading to robust supramolecular structures .

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